molecular formula C20H18BrN3O3S B11607786 (7Z)-3-(3-bromophenyl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(3-bromophenyl)-7-(3,4-dimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11607786
M. Wt: 460.3 g/mol
InChI Key: LTFXUCQVOXBCIU-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7Z)-3-(3-BROMOPHENYL)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines

Preparation Methods

The synthesis of (7Z)-3-(3-BROMOPHENYL)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding intermediate. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

(7Z)-3-(3-BROMOPHENYL)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Scientific Research Applications

(7Z)-3-(3-BROMOPHENYL)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (7Z)-3-(3-BROMOPHENYL)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

(7Z)-3-(3-BROMOPHENYL)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE can be compared with other similar compounds, such as:

The uniqueness of (7Z)-3-(3-BROMOPHENYL)-7-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18BrN3O3S

Molecular Weight

460.3 g/mol

IUPAC Name

(7Z)-3-(3-bromophenyl)-7-[(3,4-dimethoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H18BrN3O3S/c1-26-16-7-6-13(8-17(16)27-2)9-18-19(25)24-12-23(11-22-20(24)28-18)15-5-3-4-14(21)10-15/h3-10H,11-12H2,1-2H3/b18-9-

InChI Key

LTFXUCQVOXBCIU-NVMNQCDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.